

Foreword: Understanding a Key Synthetic Intermediate

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Compound of Interest

Compound Name: 2-Mesitylacetyl chloride

Cat. No.: B1366829

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In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precision of our molecular tools is paramount. **2-Mesitylacetyl chloride**, also known as (2,4,6-trimethylphenyl)acetyl chloride, emerges as a valuable reagent for introducing a sterically hindered, lipophilic moiety into a target molecule. Its unique structure, featuring a bulky mesityl group adjacent to the reactive acyl chloride, offers both challenges and opportunities in synthetic design. This guide provides a comprehensive overview of its core physical properties, a reliable synthesis protocol, predictive analytical characterization, and essential safety protocols, designed for the practicing researcher and development professional.

Core Molecular and Physical Properties

2-Mesitylacetyl chloride (CAS No. 52629-46-6) is a reactive acyl chloride that presents as a colorless to pale yellow liquid under standard conditions.^[1] Its physical characteristics are critical for its proper handling, storage, and application in synthesis.

A notable point of clarification arises from public data sources regarding its melting point. Some databases erroneously list a melting point of 167-171°C.^{[1][2]} This value corresponds to its precursor, 2,4,6-trimethylphenylacetic acid.^[3] The acyl chloride itself is a liquid at ambient temperature, with a melting point estimated to be between -5°C and 0°C.^[1] This distinction is crucial for experimental planning.

The comprehensive physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of **2-Mesitylacetyl Chloride**

Property	Value	Source(s)
CAS Number	52629-46-6	[1][2]
Molecular Formula	C ₁₁ H ₁₃ ClO	[1]
Molecular Weight	196.67 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	Approx. -5°C to 0°C	[1]
Boiling Point	~266°C (at 760 Torr); 130°C (at 10 Torr)	[1]
Density	1.095 g/cm ³	[2]
Refractive Index	1.526	[1]
Flash Point	126.6°C	[1]
Vapor Pressure	0.003 mmHg at 25°C	[1]
Solubility	Soluble in common organic solvents (e.g., chloroform, benzene, ethanol).[1]	
Stability	Highly moisture-sensitive; reacts with water, alcohols, and amines.	[1]

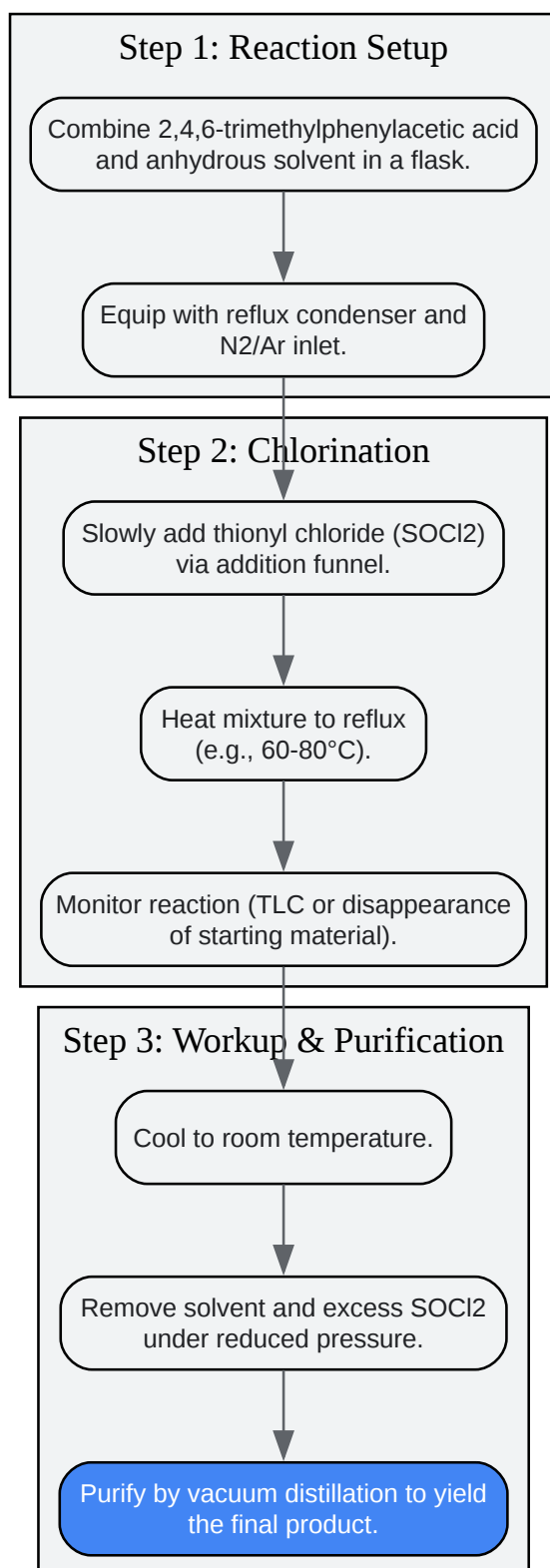
Laboratory-Scale Synthesis Protocol

The most direct and common method for preparing **2-Mesitylacetyl chloride** is through the chlorination of its parent carboxylic acid, 2,4,6-trimethylphenylacetic acid. Thionyl chloride (SOCl₂) is a preferred reagent for this conversion due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Causality in Reagent Choice

Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. A low-boiling-point, inert solvent like dichloromethane or toluene is used to facilitate a homogenous reaction mixture and control the reaction temperature.^[4] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the product by atmospheric moisture.

Experimental Workflow: Synthesis of 2-Mesitylacetyl Chloride



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Caption: Workflow for the synthesis of **2-Mesitylacetyl chloride**.

Detailed Step-by-Step Methodology:

- **Preparation:** In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 2,4,6-trimethylphenylacetic acid (1.0 eq) and an anhydrous solvent (e.g., dichloromethane, ~5 mL per gram of acid).
- **Reagent Addition:** Begin stirring and slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension via a dropping funnel. The addition is exothermic, and gas evolution (HCl, SO₂) will be observed. Ensure the off-gas is directed through a scrubber (e.g., a bubbler containing NaOH solution).
- **Reaction:** After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
- **Isolation:** Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure (e.g., 130°C at 10 Torr) to yield pure **2-Mesitylacetyl chloride**.^[1]

Analytical Characterization: Predictive Spectroscopic Signatures

As a Senior Application Scientist, it is often necessary to predict the analytical signatures of a compound to confirm its identity post-synthesis. The following table outlines the expected spectroscopic data for **2-Mesitylacetyl chloride** based on its molecular structure.

Table 2: Predicted Spectroscopic Data for **2-Mesitylacetyl Chloride**

Technique	Feature	Predicted Chemical Shift / Value	Rationale
^1H NMR	Aromatic Protons (2H)	~6.8-7.0 ppm (s)	Singlet due to symmetrical substitution on the aromatic ring.
Methylene Protons (-CH ₂ -) (2H)	~4.0-4.2 ppm (s)	Alpha to a carbonyl and a benzene ring, deshielded. Singlet as there are no adjacent protons.	
para-Methyl Protons (3H)	~2.2-2.3 ppm (s)	Standard chemical shift for a methyl group on a benzene ring.	
ortho-Methyl Protons (6H)	~2.3-2.4 ppm (s)	Slightly more deshielded than the para-methyl due to proximity to the acetyl chloride group.	
^{13}C NMR	Carbonyl Carbon (C=O)	~170-175 ppm	Characteristic region for an acyl chloride carbonyl.
Aromatic C (quaternary)	~135-140 ppm	Carbons attached to methyl groups and the acetyl group.	
Aromatic CH	~128-130 ppm	The two equivalent C-H carbons on the ring.	
Methylene Carbon (-CH ₂ -)	~50-55 ppm	Methylene carbon alpha to the carbonyl.	
Methyl Carbons (-CH ₃)	~20-22 ppm	Aromatic methyl carbons.	

IR Spec.	C=O Stretch	~1785-1815 cm ⁻¹ (strong)	Key diagnostic peak. The high frequency is characteristic of the highly electrophilic acyl chloride carbonyl.
Aromatic C=C Stretch	~1600, ~1450 cm ⁻¹	Typical aromatic ring stretches.	
C-H Stretch (sp ³)	~2850-3000 cm ⁻¹	Aliphatic C-H stretches from methyl and methylene groups.	
C-H Stretch (sp ²)	~3010-3080 cm ⁻¹	Aromatic C-H stretch.	
Mass Spec.	Molecular Ion [M] ⁺	m/z 196 & 198 (3:1 ratio)	Presence of ³⁵ Cl and ³⁷ Cl isotopes gives a characteristic M+2 peak with ~3:1 intensity ratio. [5]
Major Fragment	m/z 161	Loss of chlorine radical ([M-Cl] ⁺).	
Base Peak	m/z 133	Loss of CO and Cl, corresponding to the stable mesitylmethyl cation ([C ₁₀ H ₁₃] ⁺).	

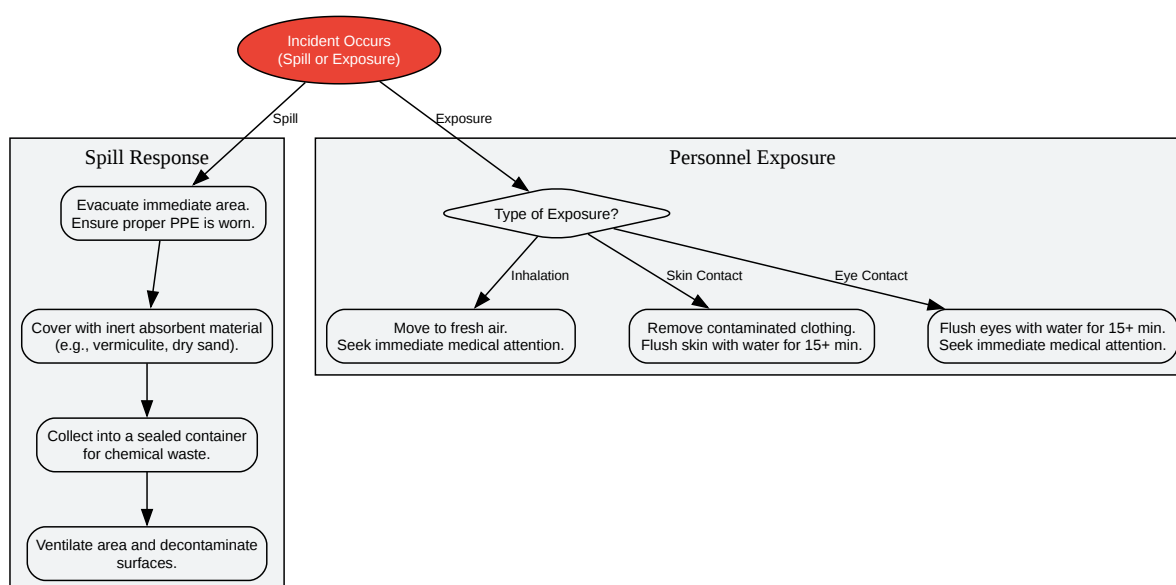
Safety, Handling, and Emergency Protocols

2-Mesitylacetyl chloride is a corrosive and irritating substance that is highly reactive towards moisture and nucleophiles.[\[1\]](#) Strict adherence to safety protocols is mandatory.

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of its irritating vapors.

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.
- **Storage:** Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area designated for corrosive materials. Keep away from water, alcohols, bases, and amines.[1]
- **Disposal:** Waste should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base, then disposed of in accordance with local environmental regulations.

Emergency Response Logic



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Caption: Decision workflow for handling spills or exposure incidents.

Applications in Drug Discovery and Development

The primary utility of **2-Mesitylacetyl chloride** is as a specialized acylating agent.^[1] The introduction of the mesitylacetyl group can be strategically employed to:

- **Increase Lipophilicity:** The bulky, hydrocarbon-rich mesityl group can enhance a drug candidate's ability to cross lipid membranes, potentially improving oral bioavailability or CNS penetration.
- **Provide Steric Shielding:** The ortho-methyl groups provide significant steric hindrance around the carbonyl linkage. This can be used to slow the rate of hydrolysis of an ester or amide bond, effectively acting as a protecting group or modulating the drug's metabolic stability and duration of action.
- **Serve as a Bulky Scaffold:** In structure-activity relationship (SAR) studies, it serves as a large, rigid building block to probe the steric tolerance of a target's binding pocket.

Its role as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, follows similar principles, where molecular shape and stability are key to biological activity and environmental persistence.

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